molecular formula C10H17NO6 B8805409 3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

Cat. No. B8805409
M. Wt: 247.24 g/mol
InChI Key: IWFIVTBTZUCTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)

InChI Key

IWFIVTBTZUCTQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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